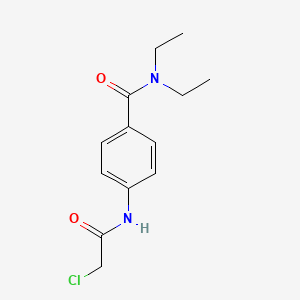

4-(2-chloroacetamido)-N,N-diethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 g/mol . The IUPAC name for this compound is 4-[(2-chloroacetyl)amino]benzoic acid .

Synthesis Analysis

The synthesis of “4-(2-chloroacetamido)benzoic acid” has been reported . It is used as a key intermediate in the synthesis of a series of Matijing-Su (MTS, N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol) derivatives .

Molecular Structure Analysis

The InChI string for “4-(2-chloroacetamido)benzoic acid” is InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . The canonical SMILES string is C1=CC(=CC=C1C(=O)O)NC(=O)CCl .

Chemical Reactions Analysis

The compound “4-(2-chloroacetamido)benzoic acid” can undergo various reactions. For instance, it can be synthesized starting from benzocaine and undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-chloroacetamido)benzoic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 468.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has an enthalpy of vaporization of 77.0±3.0 kJ/mol and a flash point of 237.3±24.6 °C . It has a topological polar surface area of 66.4 Ų .

Aplicaciones Científicas De Investigación

- 4-(2-chloroacetamido)-TEMPO is employed in the development of organic radical magnets. These materials exhibit unique magnetic properties due to unpaired electrons in their radical centers. Researchers investigate their potential for spintronics, data storage, and quantum computing applications .

- As a stable nitroxide radical, 4-(2-chloroacetamido)-TEMPO plays a crucial role in free radical chemistry. It acts as a catalyst in various oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. Its ability to control radical reactions makes it valuable in synthetic chemistry .

- Researchers use 4-(2-chloroacetamido)-TEMPO as a mediator in controlled radical polymerization techniques. It facilitates the controlled growth of polymer chains, leading to well-defined polymers with specific molecular weights and narrow dispersities. Applications include designing functional materials and drug delivery systems .

- Nitroxide radicals like 4-(2-chloroacetamido)-TEMPO are used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. They help study protein dynamics, membrane structures, and protein-ligand interactions. These labels provide valuable insights into biological processes .

- 4-(2-chloroacetamido)-TEMPO exhibits antioxidant activity by scavenging free radicals. Researchers explore its potential as a therapeutic agent for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions .

- Surface modification using 4-(2-chloroacetamido)-TEMPO enhances the stability and performance of materials. It can be grafted onto surfaces, such as nanoparticles or polymers, to improve their properties, including stability, reactivity, and biocompatibility .

Organic Radical Magnets (ORMs)

Free Radical Chemistry

Polymer Chemistry

Stable Nitroxide Radicals for Biological Studies

Antioxidant Properties

Materials Science and Surface Modification

Propiedades

IUPAC Name |

4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

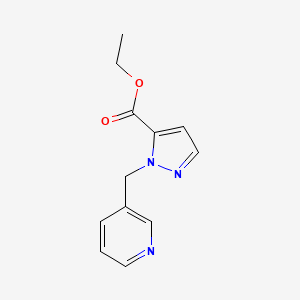

InChI |

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSXTYXYLPVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroacetamido)-N,N-diethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)

![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)